molecular formula C13H23NO3 B5026928 acetic acid;6-piperidin-1-ylhex-4-yn-3-ol

acetic acid;6-piperidin-1-ylhex-4-yn-3-ol

Cat. No.: B5026928
M. Wt: 241.33 g/mol
InChI Key: KBDDGIDKTSNZCR-UHFFFAOYSA-N
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Description

Acetic acid;6-piperidin-1-ylhex-4-yn-3-ol is a compound that combines the properties of acetic acid and a piperidine derivative Acetic acid is a simple carboxylic acid known for its role in vinegar, while the piperidine derivative is a nitrogen-containing heterocycle often found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-piperidin-1-ylhex-4-yn-3-ol typically involves the reaction of a piperidine derivative with an acetylenic compound. One common method is the alkylation of piperidine with a bromoalkyne, followed by hydrolysis to introduce the acetic acid moiety. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-piperidin-1-ylhex-4-yn-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Acetic acid;6-piperidin-1-ylhex-4-yn-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;6-piperidin-1-ylhex-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can interact with neurotransmitter receptors, while the acetic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;6-piperidin-1-ylhex-4-yn-3-ol is unique due to the combination of the piperidine ring and the acetylenic group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

acetic acid;6-piperidin-1-ylhex-4-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.C2H4O2/c1-2-11(13)7-6-10-12-8-4-3-5-9-12;1-2(3)4/h11,13H,2-5,8-10H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDGIDKTSNZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CCN1CCCCC1)O.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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